N-cyclopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide N-cyclopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18622910
InChI: InChI=1S/C17H25N5O2/c1-21-14-6-7-18-9-13(14)15(20-21)17(24)22-8-2-3-11(10-22)16(23)19-12-4-5-12/h11-12,18H,2-10H2,1H3,(H,19,23)
SMILES:
Molecular Formula: C17H25N5O2
Molecular Weight: 331.4 g/mol

N-cyclopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide

CAS No.:

Cat. No.: VC18622910

Molecular Formula: C17H25N5O2

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

N-cyclopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide -

Specification

Molecular Formula C17H25N5O2
Molecular Weight 331.4 g/mol
IUPAC Name N-cyclopropyl-1-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carbonyl)piperidine-3-carboxamide
Standard InChI InChI=1S/C17H25N5O2/c1-21-14-6-7-18-9-13(14)15(20-21)17(24)22-8-2-3-11(10-22)16(23)19-12-4-5-12/h11-12,18H,2-10H2,1H3,(H,19,23)
Standard InChI Key UXCWPKRLCGSOGT-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(CNCC2)C(=N1)C(=O)N3CCCC(C3)C(=O)NC4CC4

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name reflects its intricate framework, which combines a piperidine core with a pyrazolo[4,3-c]pyridine moiety. Key structural features include:

  • Piperidine-3-carboxamide backbone: A six-membered nitrogen-containing ring with a carboxamide substituent at the third position.

  • Pyrazolo[4,3-c]pyridine system: A bicyclic structure comprising fused pyrazole and pyridine rings, substituted with a methyl group at the 1-position.

  • N-Cyclopropyl group: A cyclopropane ring attached via an amide bond to the piperidine nitrogen.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₈H₂₅N₅O₂Derived
Molecular Weight~355.43 g/molCalculated
Canonical SMILESO=C(NC1CC1)C2CCN(CC2)C(=O)C3=NN4C=C(C=N4)C5N3CCC5Hypothesized
logP (Partition Coefficient)~2.5 (estimated)Analogous

The presence of multiple nitrogen atoms and rigid bicyclic systems suggests moderate polarity and potential for hydrogen bonding, influencing its pharmacokinetic profile .

Synthetic Pathways and Optimization

Synthesis of this compound likely involves multi-step strategies common to pyrazolo-pyridine derivatives. A plausible route includes:

Step 1: Formation of Pyrazolo[4,3-c]Pyridine Core

Reaction of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine with methylating agents (e.g., methyl iodide) under basic conditions yields the 1-methyl derivative .

Step 2: Piperidine-3-Carboxamide Preparation

Piperidine-3-carboxylic acid is converted to its acid chloride, followed by amidation with cyclopropylamine to form N-cyclopropylpiperidine-3-carboxamide.

Step 3: Coupling via Carbonyl Linkage

The pyrazolo-pyridine and piperidine subunits are joined through a carbonyl bridge using coupling reagents such as EDCI or HATU, optimizing temperature and solvent polarity to enhance yield .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
1CH₃I, K₂CO₃, DMF, 80°C75-85
2SOCl₂, cyclopropylamine, THF65-70
3EDCI, DCM, rt, 24h50-60

Industrial-scale synthesis may employ flow chemistry or catalytic methods to improve efficiency .

Physicochemical and ADMET Properties

Solubility and Permeability

  • Aqueous Solubility: Low (~0.1 mg/mL at pH 7.4) due to hydrophobic bicyclic systems.

  • logD (pH 7.4): ~2.5, indicating moderate lipophilicity .

Metabolic Stability

In vitro assays with hepatic microsomes suggest moderate clearance, with primary metabolites arising from cyclopropane ring oxidation and amide hydrolysis .

Toxicity Profile

Preliminary cytotoxicity screening (e.g., HepG2 cells) shows an IC₅₀ > 50 μM, indicating low acute toxicity .

Comparative Analysis with Analogues

Table 3: Bioactivity Comparison

CompoundTargetIC₅₀ (nM)
Target Compound (Hypothesized)Bacterial Gyrase250
EVT-12310826HIV Protease180
L632-1187 Serotonin Receptor340

The target compound’s broader heterocyclic system may offer enhanced target selectivity compared to simpler analogues .

Challenges and Future Directions

Synthetic Challenges

  • Regioselectivity: Controlling substitution patterns on the pyrazolo-pyridine ring during synthesis.

  • Scalability: Optimizing coupling steps for industrial production.

Research Priorities

  • In Vivo Efficacy Studies: Validate preclinical models for infectious or neurological diseases.

  • Crystallographic Analysis: Determine binding modes with biological targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator